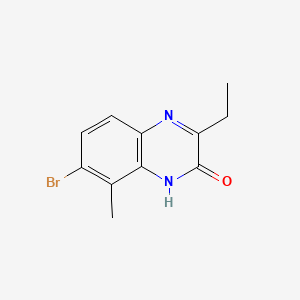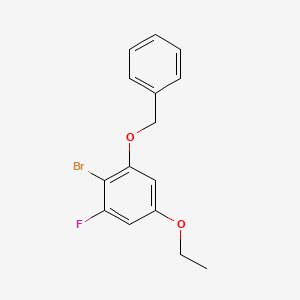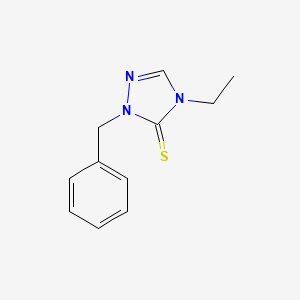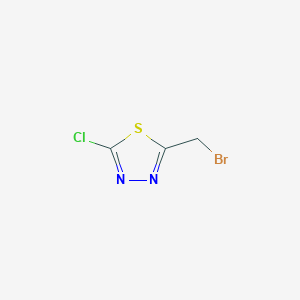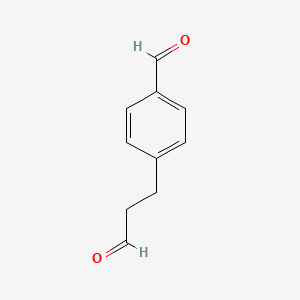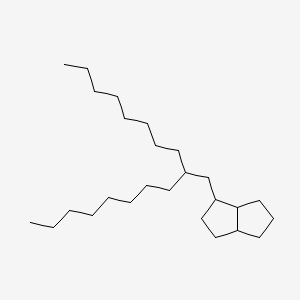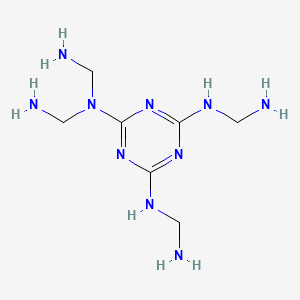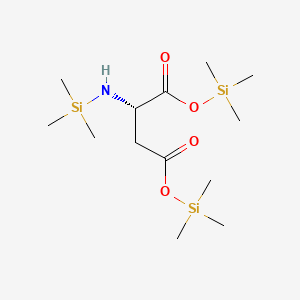
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing organic groups. The molecular formula of this compound is C13H31NO4Si3, and it has a molecular weight of 349.646 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be synthesized through the reaction of L-aspartic acid with bis(trimethylsilyl)amine under reflux conditions. This reaction yields the silyl ester in a quantitative manner . The reaction typically involves the use of tetrahydrofuran as a solvent to facilitate the acylation process without racemization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Acylation Reactions: The silyl ester reacts with acylating reagents to form N-protected aspartic acids and dipeptides.
Common Reagents and Conditions
Acylating Reagents: Used in the presence of tetrahydrofuran to achieve acylation without racemization.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants and products effectively.
Major Products Formed
N-Protected Aspartic Acids: Formed through acylation reactions.
Dipeptides: Also formed through acylation reactions, useful in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.
Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be compared with other similar compounds, such as:
L-Aspartic acid, bis(trimethylsilyl) ester: Similar in structure but lacks the N-(trimethylsilyl) group.
L-Aspartic acid, N-(tert-butyldimethylsilyl)-, bis(tert-butyldimethylsilyl) ester: Contains tert-butyldimethylsilyl groups instead of trimethylsilyl groups.
N-α-Acetyl-L-Lysine, N,N-trimethylsilyl-, trimethylsilyl ester: Another silylated amino acid derivative with different functional groups.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
55268-53-6 |
|---|---|
Molekularformel |
C13H31NO4Si3 |
Molekulargewicht |
349.64 g/mol |
IUPAC-Name |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1 |
InChI-Schlüssel |
CTMXPIJTHHSEEF-NSHDSACASA-N |
Isomerische SMILES |
C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


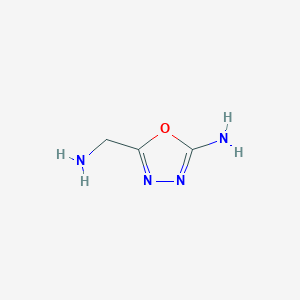
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)
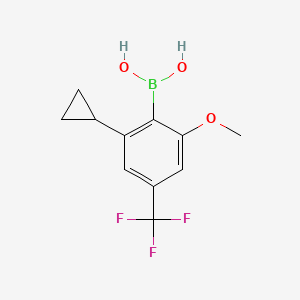
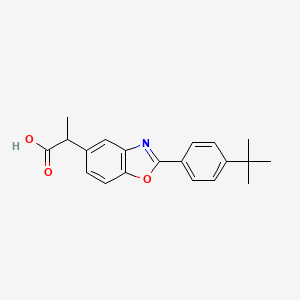
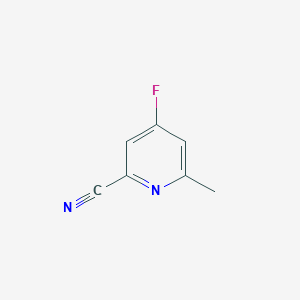
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
